(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is a chiral compound characterized by its complex structure, which includes a bromine atom and a methyl group on a phenyl ring, along with an amino alcohol functional group. Its molecular formula is , and it has a molecular weight of approximately 230.10 g/mol. The unique stereochemistry and functional groups of this compound make it of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized through various organic chemistry methods, often starting from commercially available precursors such as substituted anilines or phenols. Its synthesis is crucial for applications in drug discovery and development, where the specific stereochemistry can influence biological activity.
(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol falls under the category of amino alcohols, which are compounds containing both amino and hydroxyl functional groups. This classification is significant due to their roles in biological systems and as intermediates in organic synthesis.
The synthesis of (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol typically involves several key steps:
The reaction conditions may vary, but common solvents include dimethylformamide or dichloromethane, and reagents like potassium carbonate or hydrochloric acid are often used for salt formation. Monitoring the reaction progress through techniques like thin-layer chromatography is essential to ascertain completion and purity .
The molecular structure of (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol features:
The compound's structural characteristics can be represented as follows:
The presence of the bromine substituent allows for potential halogen bonding interactions, which can enhance biological activity.
(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis and pharmaceutical applications, where modifications can lead to derivatives with enhanced properties.
The mechanism of action for (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol primarily revolves around its ability to form hydrogen bonds due to its amino alcohol moiety. This property enhances its affinity for specific biological targets, such as receptors or enzymes involved in neurological or psychiatric disorders.
Preliminary studies suggest that this compound may interact with biological systems through:
While specific physical properties such as boiling point and melting point are not extensively documented, general characteristics include:
Key chemical properties include:
Relevant data indicate that proper handling requires storage in inert atmospheres at controlled temperatures to maintain stability .
(R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol has diverse applications across various fields:
The systematic IUPAC name (R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol precisely defines this chiral β-amino alcohol’s molecular architecture. The core structure comprises a benzene ring substituted at the 3-position with bromine and the 2-position with a methyl group, forming a 3-bromo-2-methylphenyl moiety. Attached to this aromatic system is an ethan-1-ol chain bearing an amino group at the β-carbon (C2), creating a stereogenic center [1] [4]. The (R) descriptor specifies the absolute configuration around this chiral carbon, dictating the three-dimensional spatial arrangement of its substituents. This stereochemical designation is critical as it directly influences the molecule’s interactions with biological targets, a phenomenon rooted in the lock-and-key principle of molecular recognition [2].
Molecular Framework Analysis: The compound belongs to the broader class of 2-arylethanolamines, characterized by an ethanolamine backbone (–O–CH₂–CH₂–NH₂) linked to an aromatic system. The bromine atom introduces both steric bulk and electronic effects (strong electron-withdrawing character via inductive effects), while the ortho-methyl group creates steric hindrance that influences the rotational freedom of the ethanolamine chain relative to the aromatic plane. These features collectively impact conformational preferences and intermolecular interactions [4] [8].
Stereochemical Descriptors: The (R)-configuration signifies that when prioritizing substituents by atomic number (NH₂ > C6H3BrCH3 > CH2OH > H), the sequence from highest to lowest priority descends clockwise. Enantiomeric purity—expressed as enantiomeric excess (ee)—directly determines pharmacological efficacy, as the (S)-enantiomer may exhibit diminished activity or off-target effects [2] [6].
Representation Conventions: Fischer projections depict the vertical bond to C1 (aromatic ring) and the horizontal bonds to NH₂ (right) and CH₂OH (left), with hydrogen projecting behind the plane. The Cahn-Ingold-Prelog system rigorously assigns stereochemistry based on atomic priorities [9].
Table 1: Nomenclature and Structural Descriptors
| Property | Descriptor |
|---|---|
| Systematic IUPAC Name | (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol |
| Alternative Names | (R)-3-Bromo-2-methyl-β-amino-phenethyl alcohol; (R)-2-(3-Bromo-2-methylphenyl)-2-aminoethanol |
| Molecular Formula | C₉H₁₂BrNO |
| CAS Registry Number | 66515081 (PubChem CID) |
| Chiral Center | C2 of ethanolamine backbone |
| Key Functional Groups | Primary amine (–NH₂), primary alcohol (–CH₂OH), aryl bromide, ortho-methyl aryl |
Brominated phenyl ethanolamines emerged from foundational studies of endogenous catecholamines. Early 20th-century work on epinephrine (adrenaline) and norepinephrine (noradrenaline)—which contain a 3,4-dihydroxyphenyl ethanolamine core—revealed the critical role of the β-amino alcohol motif in G-protein-coupled receptor (GPCR) activation, particularly adrenergic receptors [5]. The strategic incorporation of halogen substituents, notably bromine, represented a deliberate shift to enhance metabolic stability and modulate electron density within the aromatic ring. Bromine’s size and polarizability allowed fine-tuning of receptor affinity while resisting rapid oxidative degradation—a limitation of catechol-containing analogs [3] [5].
The evolution toward ortho-substituted derivatives like 2-methyl-3-bromophenyl variants arose from structure-activity relationship (SAR) studies demonstrating:
Table 2: Evolution of Key Brominated Ethanolamine Pharmacophores
| Era | Representative Compound | Structural Features | Therapeutic Application |
|---|---|---|---|
| 1930s–1950s | Epinephrine | 3,4-Dihydroxyphenyl; no halogen | Vasoconstriction, bronchodilation |
| 1960s–1980s | Brompheniramine* | 4-Bromophenyl (pyridyl analog); alkylamines | Histamine H1 antagonism |
| 1990s–2010s | (R)-Duloxetine Intermediate | 2-Thienyl/3-bromo substitution; N-methyl | Serotonin-norepinephrine reuptake inhibition |
| 2010s–Present | (R)-2-Amino-2-(3-bromo-2-methylphenyl)ethanol | Ortho-methyl meta-bromo; chiral β-amino alcohol | Investigational adrenergic ligands |
*Note: Brompheniramine exemplifies early halogen incorporation but lacks ethanolamine backbone.
A pivotal advancement was the integration of asymmetric synthesis to access enantiopure intermediates. Early routes relied on resolution techniques (e.g., diastereomeric salt formation), but the 1991 report by Achiwa demonstrated Rh-catalyzed hydrogenation of β-amino ketones—though with modest enantioselectivity (90.8% ee for (R)-fluoxetine precursor) [3]. Modern methods employ iridium-phosphine complexes (e.g., Zhang’s RuPHOX-Ru, 2018) achieving >99% ee in β-amino alcohol synthesis, directly enabling production of compounds like the title molecule with pharmacologically relevant purity [3] [6]. The title compound itself serves as a versatile intermediate for complex targets like (S)-duloxetine, where the 3-bromo-2-methylphenyl moiety contributes to serotonin transporter (SERT) affinity [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1